2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-)
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Overview
Description
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) is a complex chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of an ethylsulfonyl group, a trifluoromethyl group, and a benzenediazonium moiety, coordinated with tetrachlorozincate. It is often used in advanced chemical synthesis and research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2-ethylsulfonyl-5-(trifluoromethyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation and vibrant colors.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-ethylsulfonyl-4-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-)
- 2-methylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-)
- 2-ethylsulfonyl-5-(difluoromethyl)benzenediazonium;tetrachlorozinc(2-)
Uniqueness
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
85237-44-1 |
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Molecular Formula |
C18H16Cl4F6N4O4S2Zn |
Molecular Weight |
737.7 g/mol |
IUPAC Name |
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H8F3N2O2S.4ClH.Zn/c2*1-2-17(15,16)8-4-3-6(9(10,11)12)5-7(8)14-13;;;;;/h2*3-5H,2H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
PIAFKPKHGFMGRX-UHFFFAOYSA-J |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+]#N.CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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